5-amino-6-tert-butylpiperidin-2-one, trans
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Overview
Description
5-amino-6-tert-butylpiperidin-2-one, trans is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a piperidinone ring with an amino group and a tert-butyl substituent, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-tert-butylpiperidin-2-one, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 2-piperidone.
Formation of Intermediate: The tert-butylamine reacts with 2-piperidone under controlled conditions to form an intermediate compound.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (5R,6S) enantiomer.
Final Product: The final step involves purification and isolation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-tert-butylpiperidin-2-one, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-6-tert-butylpiperidin-2-one, trans is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for investigating enzyme selectivity and activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-amino-6-tert-butylpiperidin-2-one, trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-5-amino-6-methylpiperidin-2-one
- (5R,6S)-5-amino-6-ethylpiperidin-2-one
- (5R,6S)-5-amino-6-isopropylpiperidin-2-one
Uniqueness
5-amino-6-tert-butylpiperidin-2-one, trans is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This makes it different from other similar compounds with smaller alkyl substituents, offering unique reactivity and selectivity in various applications.
Properties
CAS No. |
1807939-73-6; 1808435-10-0 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.256 |
IUPAC Name |
(5R,6S)-5-amino-6-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8-6(10)4-5-7(12)11-8/h6,8H,4-5,10H2,1-3H3,(H,11,12)/t6-,8-/m1/s1 |
InChI Key |
UYXSBBSVXALBRA-HTRCEHHLSA-N |
SMILES |
CC(C)(C)C1C(CCC(=O)N1)N |
solubility |
not available |
Origin of Product |
United States |
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